![molecular formula C16H26N2O B7816344 N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine](/img/structure/B7816344.png)
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine is an organic compound with significant interest in scientific research It consists of a pyrrolidine ring, substituted with an ethyl group and a methoxyphenyl group, attached to an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine typically involves the following steps:
Formation of Pyrrolidine Ring: : The starting material, which could be a protected amino acid derivative, undergoes cyclization under specific conditions to form the pyrrolidine ring.
Substitution Reactions: : Subsequent steps involve the introduction of the ethyl and methoxyphenyl groups through substitution reactions. Typical reagents may include alkyl halides or aryl halides in the presence of suitable catalysts.
Reduction and Deprotection: : Final steps often involve reduction of intermediates and deprotection of functional groups to yield the desired product.
Industrial Production Methods
In an industrial setting, large-scale synthesis may employ continuous flow chemistry to optimize reaction conditions and improve yield. Parameters such as temperature, pressure, and reagent concentrations are meticulously controlled to ensure high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be conducted using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The ethanamine group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: : Corresponding ketones or carboxylic acids.
Reduction: : Alcohols or amines.
Substitution: : Alkyl or aryl-substituted derivatives.
Applications De Recherche Scientifique
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine has broad applications in:
Chemistry: : Used as a ligand in catalysis, aiding in asymmetric synthesis.
Biology: : Investigated for its potential as a modulator of biological pathways.
Medicine: : Explored for therapeutic properties, particularly in the treatment of neurological disorders.
Industry: : Employed in the development of new materials with specialized functions.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors. The precise mechanism involves binding to these targets, altering their activity and triggering downstream biological pathways. These interactions can modulate neurotransmitter levels, influence signaling cascades, and affect gene expression.
Comparaison Avec Des Composés Similaires
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine shares structural similarities with other pyrrolidine-based compounds but distinguishes itself by its unique substituents. Similar compounds include:
N-{[(2R,3S)-1-ethyl-2-phenylpyrrolidin-3-yl]methyl}ethanamine: : Lacks the methoxy group, leading to different chemical properties.
N-{[(2R,3S)-1-methyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}ethanamine: : Has a methyl group instead of an ethyl group, affecting its interaction with targets.
N-{[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl}propylamine: : Contains a propyl group, altering its pharmacokinetic profile.
Propriétés
IUPAC Name |
N-[[(2R,3S)-1-ethyl-2-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-4-17-12-13-10-11-18(5-2)16(13)14-8-6-7-9-15(14)19-3/h6-9,13,16-17H,4-5,10-12H2,1-3H3/t13-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHUFFHFYOSQOR-XJKSGUPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(C1C2=CC=CC=C2OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@@H]1CCN([C@H]1C2=CC=CC=C2OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
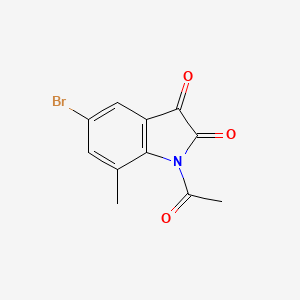
![1-[(4-Methoxy-3,5-dinitrophenyl)methyl]piperidine](/img/structure/B7816272.png)
![1-Benzyl-4-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]piperidin-4-ol](/img/structure/B7816283.png)
![1-[4,5-Bis(chloromethyl)-2-thienyl]ethanone](/img/structure/B7816289.png)
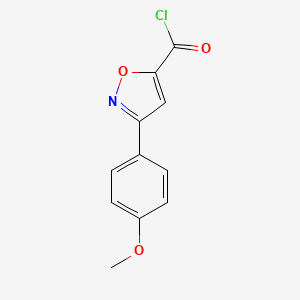
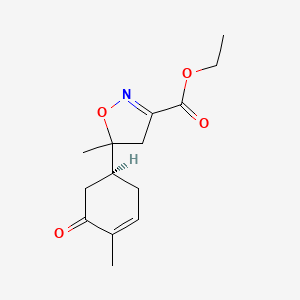
![1,3,4,5-Tetrahydro-1,4-epoxyoxepino[3,4-b]quinoline-6-carboxylic acid](/img/structure/B7816316.png)
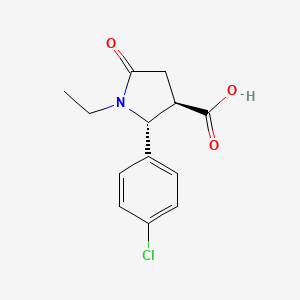
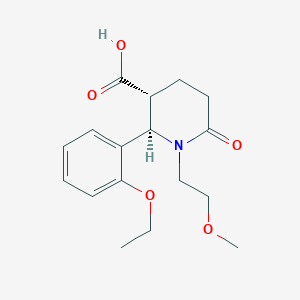
![1-[(2R,3S)-2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine](/img/structure/B7816338.png)
![1,3,4-Thiadiazol-2-amine, 5-[[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl]-](/img/structure/B7816348.png)
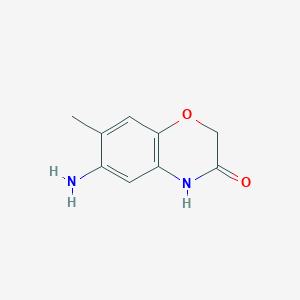
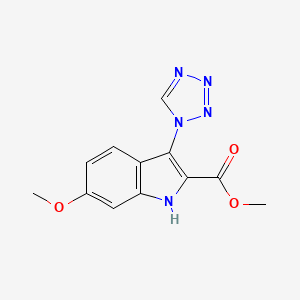
![5-((6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)methyl)-4,5-dihydroisoxazole-3-carbohydrazide](/img/structure/B7816368.png)
